3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid
Overview
Description
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid involves a one-pot, multicomponent reaction. This method typically includes the formation of a Schiff base in situ, followed by a base-mediated alkylation reaction with benzoyl bromide or substituted benzoyl bromide, leading to intramolecular cyclization . Another approach involves the use of a mechanochemical parallel synthesis, which allows for the processing of multiple samples simultaneously, enhancing throughput .
Industrial Production Methods
Industrial production methods for this compound often leverage high-throughput mechanochemistry. This method uses a multiposition jar milling system, enabling the simultaneous processing of up to 12 samples. This approach is advantageous for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the oxazine ring into more oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxazine ring, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield more oxidized oxazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, in cancer research, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: This compound is structurally similar but differs in the position of the oxazine ring.
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Another similar compound with variations in the benzene ring substitution pattern.
Uniqueness
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7/h1-4,7,10H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOVYLOTGICYMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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